molecular formula C12H19N5O B11748574 N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11748574
M. Wt: 249.31 g/mol
InChI Key: FNPMAWYUAUWYTK-UHFFFAOYSA-N
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Description

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with various functional groups, making it a valuable molecule for research and industrial applications.

Preparation Methods

The synthesis of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and flow chemistry are sometimes employed to enhance reaction efficiency .

Chemical Reactions Analysis

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound binds to the active site of the enzyme Lm-PTR1, inhibiting its function and leading to the death of the parasite . The exact pathways and molecular interactions depend on the specific application and target organism.

Comparison with Similar Compounds

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H19N5O

Molecular Weight

249.31 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine

InChI

InChI=1S/C12H19N5O/c1-5-17-11(9(2)6-14-17)7-13-10-8-16(3)15-12(10)18-4/h6,8,13H,5,7H2,1-4H3

InChI Key

FNPMAWYUAUWYTK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNC2=CN(N=C2OC)C

Origin of Product

United States

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